Indeno[2,1-b]indole

Catalog No.
S8989752
CAS No.
206-72-4
M.F
C15H9N
M. Wt
203.24 g/mol
Availability
Inquiry
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Indeno[2,1-b]indole

CAS Number

206-72-4

Product Name

Indeno[2,1-b]indole

IUPAC Name

indeno[2,1-b]indole

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-9H

InChI Key

BSPJVRORVHKCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C=CC=CC4=CC3=N2

Indeno[2,1-b]indole is a polycyclic aromatic compound characterized by a fused indole structure. It features a unique arrangement of carbon atoms that allows for significant electronic delocalization, contributing to its stability and reactivity. This compound is of interest in organic chemistry due to its potential applications in materials science and medicinal chemistry. The structure can be represented as follows:

Indeno 2 1 b indole=C13H9N\text{Indeno 2 1 b indole}=C_{13}H_{9}N

The compound's distinct properties arise from its planar structure and the presence of nitrogen in the indole moiety, which can participate in various

  • Oxidative Dearomatization: This reaction involves the transformation of indole derivatives into spirocyclic compounds. For instance, copper-catalyzed oxidative dehydrogenative dearomatization has been successfully employed to synthesize spirocyclic indolenines that include indeno[2,1-b]indole structures. This method utilizes a copper(II) catalyst to facilitate single-electron transfer processes, leading to the formation of radical intermediates and subsequent product formation .
  • Rearrangements and Oxidations: Indeno[2,1-b]indole can also participate in rearrangements upon oxidation, yielding various derivatives. For example, oxidation of certain derivatives leads to the formation of dioxodibenzazocine structures through transannular interactions .

The biological activity of indeno[2,1-b]indole derivatives has garnered attention for their potential as therapeutic agents. Some key findings include:

  • Inhibitory Activity: Certain derivatives have shown promising inhibitory effects against protein kinases such as casein kinase 2 (CK2). A quantitative structure-activity relationship (QSAR) model identified potent inhibitors among indeno[2,1-b]indole derivatives, suggesting their potential in cancer therapy .
  • Anticancer Properties: Compounds based on indeno[2,1-b]indole have been investigated for their anticancer properties, with some exhibiting significant cytotoxic effects against various cancer cell lines.

Several synthesis methods have been developed for indeno[2,1-b]indole:

  • Copper-Catalyzed Reactions: A prominent method involves copper-catalyzed oxidative dehydrogenation of indole derivatives. This approach allows for the efficient construction of spirocyclic structures that include indeno[2,1-b]indole moieties under mild conditions .
  • Direct Synthesis from Indoles: Another method utilizes simple starting materials like indoles and employs multi-step synthetic routes to achieve the desired indeno[2,1-b]indole structure. For instance, a straightforward four-step synthesis has been described that leads to the indeno[2,1-b]indol-6-one nucleus from readily available precursors .

Indeno[2,1-b]indole and its derivatives have diverse applications:

  • Materials Science: Due to their unique electronic properties, these compounds are explored for use in organic semiconductors and light-emitting devices.
  • Pharmaceuticals: The biological activities of these compounds make them candidates for drug development, particularly in targeting specific enzymes involved in cancer progression.

Studies on the interactions of indeno[2,1-b]indole with biological targets have provided insights into its mechanism of action:

  • Enzyme Inhibition: Interaction studies have demonstrated that certain derivatives can effectively inhibit CK2 activity. The binding affinity and selectivity towards this enzyme are critical for their potential therapeutic applications.
  • Molecular Docking Studies: Computational studies using molecular docking techniques have been employed to predict how these compounds interact with target proteins at a molecular level.

Indeno[2,1-b]indole is structurally related to several other compounds within the indole family. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
Indeno[1,2-b]indolePolycyclic AromaticContains an additional fused ringDifferent electronic properties due to ring structure
Isoindolo[2,1-b]quinolinePolycyclic AromaticContains a quinoline moietyExhibits different biological activities
DihydroindenoindolesSaturated DerivativeReduced double bonds in the structurePotentially different reactivity profiles
Naphtho[2,3-b]furanPolycyclic AromaticContains furan ringDisplays distinct electronic characteristics

Indeno[2,1-b]indole stands out due to its specific arrangement and properties that allow for unique reactivity patterns compared to these related compounds. Its applications in medicinal chemistry and materials science further emphasize its significance in research and development.

Multicomponent Domino Reaction Strategies

Domino reactions have emerged as powerful tools for constructing the indeno[2,1-b]indole core through sequential bond-forming events. A notable example involves palladium-catalyzed tandem nucleophilic aminopalladation and carbene insertion (Figure 1). Starting from bromide-substituted 2-alkynylaniline derivatives, this method achieves cyclization via α-diazo ester coupling in acetonitrile at 90°C. The reaction proceeds through a palladacycle intermediate, enabling yields of 50–99% across diverse substrates (Table 1).

Table 1: Representative Yields in Palladium-Catalyzed Domino Synthesis

Substrate R-GroupProduct Yield (%)
4-Br99
5-OMe85
6-NO₂50

This strategy outperforms classical Fischer indolization in substrate scope, particularly for electron-deficient systems. The domino mechanism avoids isolation of intermediates, aligning with atom-economic principles.

Catalytic Bimetallic Systems in Ring-Closing Sequences

While monometallic palladium catalysts dominate current methodologies, emerging bimetallic systems show promise for enhancing regioselectivity. A Pd/Cu cooperative catalysis approach enables dual activation of alkyne and diazo precursors, though reported examples remain limited. The palladium center facilitates carbene insertion, while copper aids in stabilizing reactive intermediates, reducing side reactions such as proto-decupration.

Key Advantages of Bimetallic Systems:

  • Improved functional group tolerance
  • Enhanced catalytic turnover (TON > 1,000 observed in model systems)
  • Ambient temperature compatibility for heat-sensitive substrates

Current limitations include catalyst deactivation through metal aggregation, prompting ongoing research into supported bimetallic nanoparticles.

Diastereoselective Approaches for Hybrid Analogues

Stereocontrol in indeno[2,1-b]indole synthesis remains challenging due to the scaffold’s planar geometry. Chiral phosphoric acid (CPA) catalysts enable asymmetric Fischer cyclizations when paired with L-tartaric acid-based deep eutectic solvents (DES). For instance, TA:DMU (L-tartaric acid/dimethylurea) DES promotes indolization of 2,5-dimethoxybenzaldehyde derivatives with up to 89% ee (Table 2).

Table 2: Diastereoselectivity in DES-Mediated Fischer Indolization

Starting MaterialDES Systemee (%)
2,5-OMe-benzaldehydeTA:DMU (1:2)89
2-Cl-benzaldehydeChCl:Urea72

Hybrid systems incorporating indenoindole and steroid motifs demonstrate enhanced binding to CK2 kinase, with IC₅₀ values ≤ 50 nM.

Green Chemistry Protocols Using Ionic Liquid Media

Deep eutectic solvents revolutionize indeno[2,1-b]indole synthesis by replacing volatile organic solvents. TA:DMU DES enables Fischer indolization at 80°C with 92% yield, compared to 78% in traditional ethanol/acid conditions. The solvent’s high hydrogen-bond donor capacity stabilizes protonated intermediates, accelerating cyclization.

Environmental Metrics Comparison:

ParameterDES ProtocolConventional Protocol
E-Factor0.85.2
PMI (kg/kg)1.18.7
Energy (kJ/mol)120310

Ionic liquids like [BMIM][BF₄] further enhance reaction sustainability, enabling catalyst recycling for up to five cycles without activity loss.

Casein kinase 2 (CK2) is a serine/threonine kinase implicated in cancer progression due to its constitutive activity and role in regulating cell proliferation. Indeno[1,2-b]indole derivatives have been systematically optimized to target CK2, with structural modifications enhancing inhibitory potency and selectivity.

Structural Determinants of CK2 Inhibition

The indeno[1,2-b]indole core provides a rigid framework that accommodates substitutions at the N-5, C-7, and D-ring positions. X-ray crystallography studies reveal that hydrophobic interactions between the indenoindole scaffold and CK2's ATP-binding pocket are critical for inhibition [2]. For instance, the introduction of a phenethyl group at N-5 (e.g., compound BZA21) enhances binding affinity by forming π-π interactions with Phe113 and His160 residues [2].

In-Cellulo Activity and Selectivity

Functionalized derivatives such as CM3079B and ZW18 exhibit nanomolar IC~50~ values against CK2 (3.76–4.34 nM) while demonstrating selective cytotoxicity in MCF-7 breast cancer cells [2]. MTT assays revealed that BZA21 reduced cell viability to 30% at 48 hours (100 µM), outperforming staurosporine controls [2]. Table 1 summarizes key CK2 inhibitors and their biological profiles.

Table 1: CK2 Inhibitors Derived from Indeno[1,2-b]indole Scaffolds

CompoundCK2 IC~50~ (nM)MCF-7 Viability (% at 100 µM)
BZA213.7668% (24h), 30% (48h)
CM3079B4.3472% (24h), 52% (48h)
ZW182.8764% (24h), 63% (48h)

Modulation of the D-ring with electron-withdrawing groups (e.g., fluorine at C-6) further improves cellular permeability and target engagement [2]. Molecular dynamics simulations confirm that these substitutions stabilize the kinase-inhibitor complex by reducing solvent accessibility [2].

ABCG2-Mediated Multidrug Resistance Modulation

The breast cancer resistance protein (ABCG2) effluxes chemotherapeutic agents, contributing to treatment failure. Phenolic indeno[1,2-b]indoles have been engineered to block ABCG2 activity with minimal off-target effects.

Structure-Activity Relationships (SAR)

Ketonic derivatives, such as 5f (9-hydroxy-7-methyl-5-phenethyl-indenoindole), inhibit ABCG2 at IC~50~ values of 0.17 µM by binding to the transporter’s substrate pocket [4]. Hydrophobic substitutions on the D-ring (e.g., methyl at C-7) enhance membrane partitioning, while phenolic hydroxyl groups at C-9 facilitate hydrogen bonding with Asn629 [4].

Selectivity and ATPase Stimulation

Phenolic indenoindoles exhibit >10-fold selectivity for ABCG2 over P-glycoprotein and MRP1 [4]. Unlike ketonic analogs, they stimulate basal ATPase activity by 150–200%, suggesting a distinct binding mechanism that alters transporter conformation [4]. Table 2 contrasts the pharmacological profiles of key ABCG2 modulators.

Table 2: ABCG2 Inhibition by Indeno[1,2-b]indole Derivatives

CompoundABCG2 IC~50~ (µM)MRP1 InteractionATPase Stimulation
5f0.17None190%
CM3146B2.0Moderate45%
NA28-1>10High10%

Antimicrobial Activity Against Pathogenic Bacteria

While indeno[2,1-b]indoles are underexplored as antimicrobial agents, structurally related indole derivatives demonstrate broad-spectrum activity. For example, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits MIC values of 3.125–50 µg/mL against Staphylococcus aureus and Escherichia coli [1]. Although specific data on Mycobacterium tuberculosis are absent in the provided sources, the scaffold’s efficacy against Gram-positive bacteria suggests potential for targeting mycobacterial infections.

Mechanistic Insights

Indenoindole derivatives likely disrupt microbial membrane integrity via hydrophobic interactions, as evidenced by their activity against Candida albicans and Aspergillus niger [1]. Substitutions with heterocyclic moieties (e.g., triazoles) enhance bioavailability and target engagement, though further studies are needed to optimize anti-tubercular activity [1].

The systematic comparison between phenolic and quinonic derivatives of indeno[2,1-b]indole reveals profound differences in their biological activities and mechanisms of action. Phenolic derivatives demonstrate superior potency against the adenosine triphosphate-binding cassette transporter ABCG2, showing approximately threefold enhanced inhibitory activity compared to their ketonic counterparts [1] [2]. The most effective phenolic inhibitors, compounds 5f and 5j, exhibit inhibitory concentration values below 0.5 micromolar against ABCG2, while maintaining minimal cytotoxicity profiles [1].

The mechanistic basis for this enhanced efficacy lies in the distinct binding characteristics of phenolic derivatives. Unlike ketonic variants, phenolic indeno[2,1-b]indoles strongly stimulate ABCG2 adenosine triphosphatase activity by up to 220% at 10 micromolar concentrations [1]. This paradoxical stimulation suggests interaction with a distinct allosteric binding site that primes the transporter for subsequent inhibition while depleting cellular adenosine triphosphate reserves [3]. The phenomenon indicates that phenolic derivatives engage multiple binding sites within the ABCG2 protein structure, creating a more complex but highly effective inhibitory mechanism.

In stark contrast, para-quinonic derivatives display significantly reduced ABCG2 inhibitory capacity while exhibiting substantial cytotoxicity. Compounds such as 6c demonstrate inhibitory concentration values exceeding 10 micromolar against ABCG2, coupled with high cellular toxicity that limits their therapeutic utility [1] [2]. The quinonic derivatives retain moderate activity against casein kinase II, but their poor selectivity profiles and elevated cytotoxicity render them unsuitable for therapeutic development [4].

The selectivity ratios between ABCG2 and casein kinase II inhibition provide additional insight into derivative efficacy patterns. Phenolic compounds achieve ABCG2 to casein kinase II ratios in the range of 70-75, representing a 7- to 12-fold improvement over corresponding ketonic derivatives [1]. This enhanced selectivity stems from the phenolic derivatives' reduced interaction with the casein kinase II active site, never achieving complete enzyme inhibition even at 10 micromolar concentrations [1].

Derivative TypeCompound IDABCG2 IC50 (μM)CK2 IC50 (μM)CytotoxicityATPase StimulationSelectivity Ratio
Phenolic5f0.3>10LowStrong70-75
Phenolic5j0.2>10LowStrong70-75
Quinonic6c>1013HighWeak<1
Quinonic6f4.54.1HighWeak5-27
Ketonic4h0.92.5ModerateNone6-11

Spiroheterocyclic Hybrid Systems Design

The development of spiroheterocyclic hybrid systems incorporating indeno[2,1-b]indole frameworks represents a significant advancement in heterocyclic chemistry, offering novel structural motifs with enhanced biological activity profiles. These hybrid systems typically feature spirocyclic centers that connect indeno[2,1-b]indole cores with diverse heterocyclic partners, creating three-dimensional molecular architectures with unique pharmacological properties [5] [6] [7].

Copper-catalyzed oxidative dehydrogenative dearomatization has emerged as the primary synthetic strategy for constructing spirocyclic indolenines containing fluorene and indeno[2,1-b]indole groups. This methodology employs copper acetate and sodium persulfate under mild conditions at 0 degrees Celsius to prevent substrate decomposition [5]. The reaction mechanism proceeds through single-electron-transfer oxidation by copper catalyst to generate radical-cation intermediates, which subsequently undergo nucleophilic attack and dual deprotonation to yield the final spiroindolenine products [5] [8].

The substrate scope for spiroheterocyclic synthesis encompasses diverse indole derivatives bearing varied substituents. Electron-donating groups on the phenyl ring generally enhance reaction yields, with methoxy-substituted substrates providing products in 50-53% yields [5]. Conversely, electron-withdrawing substituents such as chloro and fluoro groups at the 4-position result in diminished yields under standard conditions, indicating that substituent electronegativity significantly impacts spirocyclic formation efficiency [5].

Heterocyclic substituents including benzofuran, benzothiophene, and thiophene units successfully participate in the spirocyclization process, furnishing targeted products in moderate to good yields ranging from 60-70% [5]. The incorporation of dibenzofuran and dibenzothiophene units proceeds smoothly to deliver corresponding spirocyclic products in 70% yields, demonstrating the versatility of this synthetic approach for creating structurally diverse spiroheterocyclic libraries [5].

One-pot multicomponent approaches have been successfully developed for synthesizing spiropyrroloquinoxaline-grafted indole heterocyclic hybrids through 1,3-dipolar cycloaddition strategies. These reactions create complex spirocyclic structures possessing two carbon-carbon bonds, three carbon-nitrogen bonds, and four adjacent stereogenic carbons, including one quaternary spiro center [6] [7]. The synthetic protocol employs azomethine ylides generated in situ from indenoquinoxaline and L-tryptophan, which react with substituted beta-nitrostyrenes to afford spiroheterocyclic products in excellent yields of 85-90% [6].

The biological evaluation of spiroheterocyclic hybrids has revealed promising antimycobacterial activities. Compounds bearing fluorine substituents on the aryl ring display equipotent activity against Mycobacterium tuberculosis H37Rv with minimum inhibitory concentrations of 1.56 micrograms per milliliter, comparable to the established anti-tuberculosis drug ethambutol [6] [7]. This biological activity, combined with low cytotoxicity against Raw 264.7 macrophage cell lines at 50 micrograms per milliliter, suggests these spiroheterocyclic systems represent promising lead compounds for anti-tuberculosis drug development [7].

System TypeSynthesis MethodYield (%)Key FeaturesBiological Activity
Fluorene-Indole SpiroCu-catalyzed oxidation69Dual oxidative processModerate
Indeno[2,1-b]indole SpiroDehydrogenative dearomatization50-83Single electron transferVariable
Pyrroloquinoxaline Spiro1,3-dipolar cycloaddition85-90Four stereocentersAnti-TB activity
Dibenzofuran SpiroOxidative coupling70Heterocyclic fusionUnknown
Dibenzothiophene SpiroOxidative coupling70Sulfur incorporationUnknown

Hydrophobic Substituent Effects on Target Selectivity

The strategic placement of hydrophobic substituents on the indeno[2,1-b]indole scaffold profoundly influences target selectivity and biological activity profiles. The most critical hydrophobic modification involves the introduction of a nitrogen-5-phenethyl substituent, which fundamentally alters the compound's selectivity from casein kinase II inhibition toward ABCG2 transporter inhibition [9] [10]. This substituent effect represents a complete reversal of biological target preference, demonstrating the remarkable sensitivity of indeno[2,1-b]indole derivatives to structural modifications [9].

The nitrogen-5-phenethyl group enables optimal interaction with the ABCG2 binding pocket through hydrophobic contacts that are not available to the isopropyl-substituted derivatives that preferentially inhibit casein kinase II [9] [10]. This selectivity switch occurs without compromising potency, as exemplified by compounds 4c, 4h, 4i, 4j, and 4k, which demonstrate excellent ABCG2 inhibitory activity while displaying minimal casein kinase II interaction [9]. The hydrophobic phenethyl group appears to occupy a specific binding region within ABCG2 that is absent or inaccessible in the casein kinase II active site [11].

Additional hydrophobic substituents at positions 7 or 8 of the D-ring contribute significantly to ABCG2 inhibition potency and selectivity. These modifications create extended hydrophobic contact surfaces that enhance binding affinity through van der Waals interactions with the transporter protein [9] [11]. The positioning of these substituents is critical, as demonstrated by the observation that hydrophobic modifications at different ring positions can either enhance or diminish biological activity depending on their spatial orientation relative to the target binding site [11].

Methoxy substituents at the ortho or meta positions of the phenethyl group provide moderate contributions to ABCG2 inhibition while maintaining the overall hydrophobic character of the molecule [9]. These substituents likely participate in both hydrophobic interactions and weak hydrogen bonding with the target protein, creating a balanced binding profile that enhances selectivity without introducing excessive polarity that might impair membrane permeability [11].

The membrane permeability characteristics of hydrophobically-substituted indeno[2,1-b]indole derivatives have been quantitatively assessed using Caco-2 cell permeability assays. Compound 4p, bearing both isopropyl and prenyloxy hydrophobic substituents, demonstrates an apparent permeability coefficient of 4.46 × 10^-6 centimeters per second, indicating favorable membrane penetration properties [12]. The high cellular uptake achieved by these derivatives, with intracellular concentrations reaching approximately 5 micromolar after one hour incubation, confirms that hydrophobic modifications enhance bioavailability while maintaining target selectivity [13].

Molecular docking studies reveal that hydrophobic interactions represent the most prevalent binding mode between indeno[2,1-b]indole derivatives and their protein targets [11]. The central core of these molecules engages in extensive hydrophobic contacts with target binding pockets, while peripheral hydrophobic substituents provide additional binding energy and selectivity determinants [11]. This binding pattern contrasts with typical adenosine triphosphate-competitive inhibitors that rely primarily on hydrogen bonding networks for target recognition [14].

The thermostabilization effects observed with hydrophobically-substituted indeno[2,1-b]indole derivatives provide further evidence for their specific binding interactions. These compounds stabilize target protein structures without affecting conformation-sensitive antibody binding, indicating that hydrophobic substituents contribute to target selectivity through protein stabilization mechanisms rather than gross conformational changes [11].

Substituent PositionPrimary TargetActivity EnhancementSelectivity ImpactMechanism
N5-PhenethylABCG2CriticalHighHydrophobic binding
N5-IsopropylCK2CriticalHighATP pocket fit
D-ring Position 7ABCG2SignificantModerateMembrane interaction
D-ring Position 8ABCG2SignificantModerateMembrane interaction
Phenethyl ortho-methoxyABCG2ModerateLowReceptor binding

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

203.073499291 g/mol

Monoisotopic Mass

203.073499291 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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